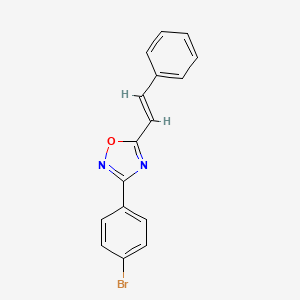
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide selectively targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient that cancer cells require for their growth and survival. By inhibiting glutaminase, this compound can disrupt the metabolic pathways of cancer cells and induce cell death. This compound has been shown to be effective in inhibiting the growth of cancer cells both in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of glutaminase, which leads to a decrease in the production of glutamate and other metabolites that are necessary for cancer cell growth. Physiologically, this compound induces cell death in cancer cells by disrupting their metabolic pathways. This compound has also been shown to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for glutaminase and does not affect other enzymes or metabolic pathways. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to work with. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide. One direction is to develop more potent and selective inhibitors of glutaminase that can be used as therapeutic agents for cancer treatment. Another direction is to investigate the role of glutaminase in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, should be explored to determine its potential synergistic effects.
Synthesis Methods
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-amino-5-benzyl-1,3,4-thiadiazole with ethylsulfonyl chloride to produce N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-2-aminobenzene. The second step involves the reaction of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-2-aminobenzene with 3-piperidinecarboxylic acid to produce this compound.
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(ethylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is an important enzyme that plays a key role in cancer cell metabolism. By selectively inhibiting glutaminase, this compound can disrupt the metabolic pathways of cancer cells and induce cell death. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
properties
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S2/c1-2-26(23,24)21-10-6-9-14(12-21)16(22)18-17-20-19-15(25-17)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRIGEVMXHEWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5347098.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-4-yl]acetamide](/img/structure/B5347105.png)
![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5347108.png)

![3-benzyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347123.png)
![2-[(4-allyl-1-piperazinyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5347138.png)

![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(3-methyl-2-pyrazinyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5347153.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B5347157.png)

![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-propylurea](/img/structure/B5347171.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-2-propanamine](/img/structure/B5347174.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5347176.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(2-ethyl-1-piperidinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347182.png)